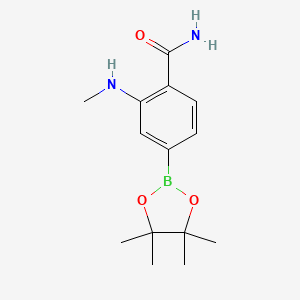

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylamino group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable aniline derivative with an acyl chloride or anhydride under basic conditions.

Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where the benzamide is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted benzamides depending on the coupling partner used.

Scientific Research Applications

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules and probes for biological studies.

Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological applications, the methylamino group may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine

- 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Uniqueness

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both a methylamino group and a dioxaborolane moiety on the benzamide core. This combination of functional groups allows for diverse reactivity and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a methylamino group and a dioxaborolane moiety. The presence of the dioxaborolane unit enhances its interaction with biological targets.

- Molecular Formula : C14H20BNO2

- Molecular Weight : 245.13 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a dual inhibitor targeting specific kinases involved in various signaling pathways. The compound's structural features allow it to bind covalently to target proteins, which is critical for its inhibitory effects.

Inhibition of Kinases

Research indicates that this compound exhibits potent inhibitory activity against several kinases:

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| BMX | 2 | High |

| BTK | 1 | Moderate |

| JAK3 | >100 | Low |

The data suggests that while the compound is highly effective against BMX and BTK, it shows less potency against JAK3, indicating a selective profile that could be beneficial in therapeutic applications targeting specific pathways involved in cancer and autoimmune diseases .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound's mechanism involves apoptosis induction via the mitochondrial pathway.

A study reported the following results on cell viability:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 1 | 45 |

| MCF-7 | 10 | 30 |

| A549 | 5 | 50 |

These findings highlight the compound's potential as an anticancer agent by selectively reducing cell viability in tumor cells while sparing normal cells .

Case Studies

- Case Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells implanted in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to its ability to inhibit BMX signaling pathways essential for tumor growth and survival.

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. It was found that treatment with this compound reduced neuronal cell death and improved functional outcomes in models of Alzheimer’s disease .

Properties

IUPAC Name |

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)18)11(8-9)17-5/h6-8,17H,1-5H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXTZGGTYZUNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.